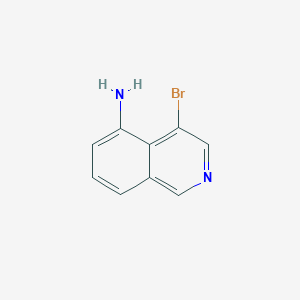

4-Bromoisoquinolin-5-amine

Overview

Description

4-Bromoisoquinolin-5-amine is a chemical compound that is part of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This compound, in particular, features a bromine atom at the fourth position and an amine group at the fifth position of the isoquinoline structure. The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of 4-Bromoisoquinolin-5-amine derivatives has been explored through various methods. One approach involves the treatment of 2-acyl (or sulfonyl)-c-4-bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinolines with primary or secondary amines. This reaction proceeds stereoselectively to yield 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives in high yields. The stereochemistry of the resulting products, featuring 1,4-trans and 3,4-trans configurations, has been confirmed through X-ray crystallography . Another synthetic route utilizes rhodium-catalyzed reactions to produce highly functionalized 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles. The mechanism is proposed to involve the formation of a bromonium ylide intermediate, which results from the intramolecular nucleophilic attack of the benzyl bromide on an α-imino rhodium carbene .

Molecular Structure Analysis

The molecular structure of 4-Bromoisoquinolin-5-amine derivatives is characterized by the presence of a tetrahydroisoquinoline core, which is a saturated version of the isoquinoline structure. The stereochemistry of these compounds is an important aspect, as it can influence their reactivity and interaction with biological targets. X-ray crystallography has been used to determine the precise 3D arrangement of atoms within these molecules, revealing trans configurations that are significant for their chemical behavior .

Chemical Reactions Analysis

In the context of chemical reactions, 4-Bromoisoquinolin-5-amine derivatives can participate in various transformations. The presence of the bromine atom makes these compounds suitable for further functionalization through nucleophilic substitution reactions. The amine group also offers a site for reactions, such as acylation or alkylation, which can modify the compound's properties for specific applications. The intermediate formation of an isoquinoline o-quinone type compound during the substitution reaction has been suggested, which could open pathways for further chemical modifications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Bromoisoquinolin-5-amine are not detailed in the provided papers, we can infer that the compound's properties are influenced by its functional groups. The bromine atom is likely to increase the compound's molecular weight and density, while the amine group could contribute to its solubility in polar solvents and its basicity. The tetrahydroisoquinoline core may confer rigidity to the molecule, affecting its boiling point and melting point. The stereochemistry determined by X-ray crystallography is crucial for understanding the compound's reactivity and interactions with other molecules .

Scientific Research Applications

Synthesis and Cytotoxic Action

4-Bromoisoquinolin-5-amine has been utilized in the synthesis of various isoquinolines with potential cytotoxic effects. In one study, it was converted into α,β-unsaturated esters and then into saturated amides. Some of these compounds showed significant cytotoxicity in tumor cell lines, indicating potential for further research in cancer treatment (Tsotinis et al., 2007).

Synthesis of Indazolo[3,2-a]isoquinolin-6-amines

Another application involves the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines. 4-Bromoisoquinolin-5-amine was reacted with Suzuki coupling and subjected to Cadogan cyclization, producing new compounds with potential utility in fluorescence studies (Balog et al., 2013).

Development of Synthetic Pathways

4-Bromoisoquinolin-5-amine has been instrumental in developing synthetic pathways for complex organic compounds. For instance, its use in the synthesis of 8-bromoisoquinolines and acyclic secondary amine-borane complexes has been documented, contributing to advancements in synthetic chemistry (Armengol et al., 2000).

Novel Unnatural D-ring Stripped Isomers Synthesis

Research has also focused on synthesizing novel unnatural D-ring stripped isomers like 5-methyl-5H-pyrrolo[2,3-c]quinoline and 4-methyl-4H-pyrrolo[2,3-c]isoquinoline, starting from 4-bromoisoquinolin-5-amine. This represents a significant step in diversifying the range of synthetic organic compounds (Van Baelen et al., 2009).

Role in Nucleophilic Substitution Studies

The compound has been key in studying nucleophilic substitution mechanisms, as seen in the conversion of 1- and 3-bromoisoquinoline to amino derivatives, providing insights into the amination processes in organic chemistry (Sanders et al., 2010).

Bromination of Isoquinolines

Its role in the regioselective bromination of isoquinolines has been a subject of study, contributing to the understanding of bromination reactions in organic chemistry (Brown & Gouliaev, 2004).

Synthesis of 5-Azadibenzo[a,g]corannulene

In the synthesis of 5-Azadibenzo[a,g]corannulene, 4-bromoisoquinolin-5-amine served as a precursor, demonstrating its utility in synthesizing polycyclic aromatic compounds (Tsefrikas et al., 2017).

Safety and Hazards

The safety information for 4-Bromoisoquinolin-5-amine indicates that it is potentially harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary targets of 4-Bromoisoquinolin-5-amine are currently unknown. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Mode of Action

The mode of action of 4-Bromoisoquinolin-5-amine is not well-studied. As an isoquinoline derivative, it may interact with its targets in a manner similar to other compounds in this class. Without specific studies on this compound, it is difficult to predict its exact mode of action .

Biochemical Pathways

Isoquinoline and its derivatives have been implicated in various biochemical pathways, but the specific pathways influenced by 4-Bromoisoquinolin-5-amine remain to be elucidated .

Pharmacokinetics

A related compound, 5-bromoisoquinolin-6-amine, has been reported to have high gastrointestinal absorption and is predicted to be bbb permeant . . These properties may influence the bioavailability of 4-Bromoisoquinolin-5-amine, but specific studies are needed to confirm this.

Result of Action

Isoquinoline derivatives have been found to have various biological activities, including antimicrobial effects . The specific effects of 4-bromoisoquinolin-5-amine at the molecular and cellular level remain to be determined .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of 4-Bromoisoquinolin-5-amine . .

properties

IUPAC Name |

4-bromoisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLUYBOSXJNQBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561895 | |

| Record name | 4-Bromoisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoisoquinolin-5-amine | |

CAS RN |

16552-65-1 | |

| Record name | 4-Bromoisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B104952.png)